N-(sec-butyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

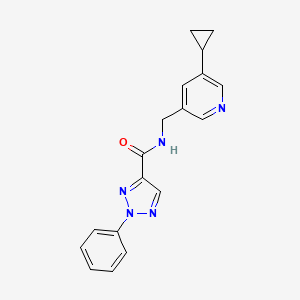

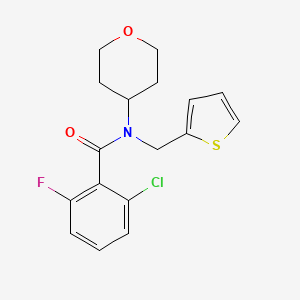

N-(sec-butyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide, also known as SB-715992, is a small molecule inhibitor of the enzyme p38α mitogen-activated protein kinase (MAPK). MAPKs are a family of serine/threonine kinases that play a critical role in cellular responses to extracellular stimuli, including cytokines, growth factors, and stress signals. The p38α MAPK pathway is involved in the regulation of inflammation, cell differentiation, and apoptosis, making it an attractive target for the development of new therapeutics.

Applications De Recherche Scientifique

Green Synthesis and Antimicrobial Activity

- A study demonstrated the synthesis of thiophenyl pyrazoles and isoxazoles, derivatives of N-sulfonylthiophene carboxamide, exhibiting significant antimicrobial activities against certain bacteria and fungi (Sowmya et al., 2018).

Synthesis in Medicinal Chemistry

- Research on the synthesis of various sulfonyl derivatives, including those related to N-(sec-butyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide, has been conducted, focusing on their application in the development of new pharmaceutical compounds (Miura et al., 2015).

Herbicidal Activity

- A study on N-phenylsulfonyl derivatives, including N-sulfonylthiophene carboxamide analogs, explored their potential as herbicides, showing the significance of these compounds in agricultural chemistry (Ren et al., 2000).

Anticancer Evaluation

- Investigations into the synthesis and biological evaluation of certain N-sulfonylthiophene carboxamide derivatives have revealed their potent cytotoxic activities against various cancer cell lines, highlighting their potential in cancer treatment (Ravichandiran et al., 2019).

Novel Synthesis Methods

- Innovative approaches to synthesize N-methoxy-N-methylamide compounds, related to the discussed chemical structure, have been developed, showing advancements in organic synthesis techniques (Beney et al., 1998).

Selective Antagonists

- Research has been conducted on the synthesis of new analogs of N-sulfonylthiophene carboxamide compounds as selective antagonists in pharmacological studies, indicating their significance in drug development (Liao et al., 2000).

Mécanisme D'action

Target of action

The compound contains a phenylpiperazine moiety, which is a common structural feature in many pharmaceuticals. Phenylpiperazines often interact with the central nervous system, particularly targeting serotonin and dopamine receptors .

Mode of action

This can result in a variety of effects depending on the specific receptor and its role in the body .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target serotonin and dopamine receptors, it could potentially influence pathways related to mood, sleep, appetite, and other neurological functions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. For instance, the presence of a sulfonyl group could potentially affect its solubility and absorption .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. If it modulates serotonin and dopamine receptors, it could potentially have effects on mood, cognition, motor control, and other neurological functions .

Action environment

Environmental factors such as pH can influence the stability and efficacy of a compound. For example, boronic acids and their esters, which are structurally similar to sulfonyl groups, are known to be only marginally stable in water and their hydrolysis rate can be considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

N-butan-2-yl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-3-15(2)20-19(23)18-17(9-14-26-18)27(24,25)22-12-10-21(11-13-22)16-7-5-4-6-8-16/h4-9,14-15H,3,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZPOEWXQNXANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)

![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)